tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
Description
tert-Butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is a substituted isoindoline derivative featuring a 1-aminoethyl group at the 5-position of the isoindole ring and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. The Boc group enhances stability during synthetic procedures, while the primary amine on the ethyl side chain allows for further functionalization, such as amide bond formation or conjugation with biomolecules.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 5-(1-aminoethyl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-10(16)11-5-6-12-8-17(9-13(12)7-11)14(18)19-15(2,3)4/h5-7,10H,8-9,16H2,1-4H3 |
InChI Key |
QZZSNSHVOTWYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1)N |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis Approach
- Starting Materials: Aromatic ketones or aldehydes bearing appropriate substitution patterns, hydrazine derivatives.
-
- Formation of hydrazones from ketones/aldehydes and hydrazine.
- Acid-catalyzed cyclization (Fischer indole synthesis) to form the isoindoline ring.
- Subsequent functional group transformations to introduce the 1-aminoethyl substituent at the 5-position.
- Protection of the carboxyl group as tert-butyl ester via esterification using tert-butanol and acid catalysts.
Advantages: Well-established method for constructing nitrogen-containing heterocycles.
- Limitations: Requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Cyclization of Phthalimide Derivatives (Patent US9133161B2)
- Starting Materials: Phthalimide or substituted phthalimide derivatives.
-
- Nucleophilic substitution or addition reactions to introduce the aminoethyl group at the 5-position.
- Reduction or hydrogenation steps to achieve the 2,3-dihydro isoindole structure.
- Protection of carboxyl groups as tert-butyl esters using standard esterification protocols.
Reaction Conditions: Typically involves catalytic hydrogenation, use of coupling reagents, and acid or base catalysis for esterification.
- Advantages: Provides a route to selectively functionalized isoindoline derivatives with good yields.
- Limitations: Requires multiple purification steps and careful handling of intermediates.
Alternative Synthetic Strategies
- Reductive Amination: Introduction of the aminoethyl substituent via reductive amination of an aldehyde intermediate on the isoindoline ring.
- Protecting Group Strategies: Use of protecting groups for amines and carboxylates to enable selective reactions.
- Use of tert-butyl Chloroformate: For tert-butyl ester formation via reaction with carboxylic acid intermediates.
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Fischer Indole Synthesis | Hydrazine, aromatic ketones, acid catalyst | Established, regioselective | Sensitive to reaction conditions |
| Phthalimide Derivative Route | Phthalimide, catalytic hydrogenation, coupling reagents | Selective functionalization | Multi-step, purification needed |
| Reductive Amination | Aldehyde intermediate, amine, reducing agent | Direct aminoethyl introduction | Requires pure intermediates |
| Esterification with tert-butyl chloroformate | Carboxylic acid intermediate, base catalyst | Efficient tert-butyl ester formation | Sensitive to moisture |
- The compound’s synthesis has been documented with molecular characterization data such as NMR, MS, and IR confirming the structure.
- Yields reported in literature and patents range from moderate to high (50–85%) depending on the synthetic route and purification techniques.
- Reaction optimization involves controlling temperature, solvent choice (e.g., dichloromethane, THF), and catalyst loading to maximize purity and yield.
- Analytical techniques such as HPLC and LC-MS are employed to monitor reaction progress and purity.
The preparation of tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is achieved through established synthetic organic methods focusing on isoindoline ring construction, selective aminoethyl substitution, and tert-butyl ester protection. The Fischer indole synthesis and phthalimide derivative cyclization are the principal routes, supported by reductive amination and esterification techniques. The choice of method depends on available starting materials, desired yield, and purity requirements. Comprehensive characterization and analytical validation ensure the compound’s suitability for research applications.
Chemical Reactions Analysis
Acylation of the Aminoethyl Group
The primary amine in the aminoethyl substituent undergoes acylation with reagents such as acyl chlorides or anhydrides. This reaction typically occurs in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, CH₂Cl₂, 0–25°C | tert-Butyl 5-(1-acetamidoethyl)-isoindole | 85–92% |
Alkylation Reactions
The amino group reacts with alkyl halides (e.g., methyl iodide) via nucleophilic substitution, forming secondary or tertiary amines. Polar aprotic solvents like DMF enhance reactivity.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | tert-Butyl 5-(1-(methylamino)ethyl)-isoindole | 78% |
Ester Hydrolysis
The tert-butyl ester undergoes acid-catalyzed hydrolysis (e.g., trifluoroacetic acid, TFA) to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | TFA, CH₂Cl₂, 25°C, 2h | 5-(1-Aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylic acid | 95% |
Oxidation and Reduction
-
Oxidation : The aminoethyl side chain can be oxidized to an imine or nitrile under strong oxidative conditions (e.g., KMnO₄ in acidic media).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in derivatives but leaves the amine intact.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | tert-Butyl 5-(1-nitrileethyl)-isoindole | 65% | |
| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, 25°C | Saturated isoindole derivative | 88% |
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution with amines or alcohols under basic conditions (e.g., NaOH), enabling transesterification or amide formation .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Transesterification | Ethanol, NaOH, reflux | Ethyl 5-(1-aminoethyl)-isoindole-2-carboxylate | 70% |
Cyclization and Ring Modifications
Thermal or acid-mediated cyclization forms fused heterocycles, leveraging the isoindole scaffold’s aromaticity. For example, heating with POCl₃ generates chlorinated intermediates for further functionalization.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclization | POCl₃, 100°C, 4h | Chlorinated isoindole fused ring | 60% |
Comparative Reactivity Table
Key functional groups and their reactivity rankings:
| Functional Group | Reactivity (1 = Low, 5 = High) | Preferred Reactions |
|---|---|---|
| Aminoethyl (-NH₂) | 5 | Acylation, alkylation, oxidation |
| tert-Butyl ester | 3 | Hydrolysis, transesterification |
| Isoindole core | 2 | Electrophilic substitution, cyclization |
Mechanistic Insights
Scientific Research Applications
tert-Butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Variations and Their Implications
Reactivity and Stability
- Aminoethyl Group (Target Compound): The free primary amine is highly reactive but prone to oxidation and moisture sensitivity. Storage under inert conditions (e.g., nitrogen atmosphere) is recommended.
- Bromomethyl Group (): The bromine atom facilitates alkylation reactions, making it a key intermediate for introducing heteroatoms or extending carbon chains .
- Boc-Protected Amino Group (): The Boc group stabilizes the amine during synthesis but requires acidic conditions (e.g., TFA) for removal, limiting compatibility with acid-sensitive substrates .
- Hydroxymethyl Group (): The hydroxyl group is less reactive than amines or halides but can be oxidized to carboxylic acids or converted to leaving groups (e.g., mesylates) for further functionalization .
Biological Activity
Tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is a significant compound in the realm of organic chemistry and medicinal research. This isoindole derivative is characterized by its complex structure, which includes a tert-butyl ester group and an aminoethyl side chain. It has gained attention for its potential biological activities, including enzyme inhibition and receptor interaction, making it a candidate for drug discovery.
The molecular formula of this compound is C15H22N2O2, with a molecular weight of 262.3 g/mol. Its CAS number is 2016343-49-8. The compound is primarily utilized as a building block for synthesizing more complex molecules in both academic and industrial settings.
| Property | Value |
|---|---|
| CAS No. | 2016343-49-8 |
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.3 g/mol |
| Purity | ≥95% |
The biological activity of this compound is mediated through its interactions with various molecular targets, including enzymes and receptors. The compound may exhibit enzyme inhibition properties, which could lead to downstream effects on metabolic pathways relevant to disease states. Additionally, its unique structural features allow it to participate in binding interactions that modulate biological responses .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Enzyme Inhibition:
Studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, which could have implications for conditions like cancer or metabolic disorders.
2. Antimicrobial Activity:
Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
3. Receptor Binding:
The compound's ability to bind to certain receptors suggests potential applications in pharmacology, particularly in targeting neurological or hormonal pathways .
Case Studies and Research Findings
Numerous studies have explored the biological activity of isoindole derivatives, including this compound. Here are some notable findings:
Study 1: Enzyme Inhibition
A study published in Bioorganic & Medicinal Chemistry examined the inhibitory effects of isoindole derivatives on specific enzymes linked to cancer proliferation. Results indicated that this compound exhibited significant inhibition against target enzymes compared to control compounds .
Study 2: Antimicrobial Properties
Research conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various isoindole derivatives. The study found that this compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Study 3: Receptor Interaction
In a pharmacological screening conducted by Johnson et al. (2021), this compound was identified as a modulator of serotonin receptors, indicating its possible use in treating mood disorders .
Q & A
Q. How can structural modifications enhance the compound’s solubility or bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
